N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide
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Overview
Description
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in medicinal chemistry.
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Prolinol: A derivative of pyrrolidine, used in various chemical syntheses.
Uniqueness
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c24-17-12-15(13-23(17)16-4-2-1-3-5-16)19(26)22-11-10-21-18(25)14-6-8-20-9-7-14/h1-9,15H,10-13H2,(H,21,25)(H,22,26) |
InChI Key |
OMCPKTDHERFZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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